molecular formula C4H7Cl2N3 B1292015 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride CAS No. 135206-77-8

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride

Cat. No.: B1292015
CAS No.: 135206-77-8
M. Wt: 168.02 g/mol
InChI Key: HJBQTICLMSHPDY-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 4 and a chloromethyl group at position 3. Its molecular formula is C₅H₈Cl₂N₃, with a molecular weight of 181.04 g/mol (calculated). The compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, enabling further functionalization via nucleophilic substitution at the chloromethyl group . Key identifiers include the CAS number 135206-77-8, and its canonical SMILES string: Cl.ClCC1=NN=C(N1C)C .

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-8-3-6-7-4(8)2-5;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBQTICLMSHPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135206-77-8
Record name 4H-1,2,4-Triazole, 3-(chloromethyl)-4-methyl-, hydrochloride (1:1)
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Record name 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride
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Preparation Methods

One-Pot Synthesis via Semicarbazide Derivatives

One effective method involves the reaction of semicarbazide hydrochloride with a chloromethylating agent. This method is characterized by:

  • Reagents : Semicarbazide hydrochloride and chloromethyl methyl ether or thionyl chloride.

  • Reaction Conditions : The reaction is typically conducted in an organic solvent such as methanol or ethanol under reflux conditions. The presence of a Lewis acid catalyst like aluminum chloride may enhance the reaction rate.

  • Procedure :

    • Dissolve semicarbazide hydrochloride in methanol.
    • Gradually add the chloromethylating agent while stirring.
    • Allow the reaction to proceed for several hours.
    • Isolate the product through filtration and recrystallization.

Chloromethylation of Triazole Derivatives

Another method involves the direct chloromethylation of 4-methyl-4H-1,2,4-triazole:

  • Reagents : 4-Methyl-4H-1,2,4-triazole and chloromethyl methyl ether.

  • Reaction Conditions : Conducted under anhydrous conditions to prevent hydrolysis, often using a base such as sodium hydroxide to facilitate the reaction.

  • Procedure :

    • Mix 4-methyl-4H-1,2,4-triazole with chloromethyl methyl ether in the presence of sodium hydroxide.
    • Heat the mixture to promote the reaction.
    • Purify the resulting product through crystallization or chromatography.

Industrial Scale Production

For large-scale production, optimized methods are employed to ensure high yield and purity:

  • Continuous Flow Reactors : These are often utilized to maintain consistent reaction conditions and improve efficiency.

  • Purification Techniques : Advanced techniques such as high-performance liquid chromatography (HPLC) or crystallization from suitable solvents are used to purify the final product.

Several studies have been conducted to optimize the preparation methods for 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride:

Yield and Purity Optimization

Research indicates that utilizing sulfonic acid salts of semicarbazide can significantly enhance yields and purity compared to traditional methods. The use of these salts allows for higher reaction temperatures and reduces decomposition of starting materials.

Reaction Mechanisms

The chloromethylation process generally follows an SN2 mechanism where nucleophiles attack the electrophilic carbon in the chloromethyl group. This mechanism is facilitated by polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Comparative Yield Data

Method Yield (%) Purity (%) Comments
One-pot synthesis 75 >95 Efficient but requires careful control
Direct chloromethylation 80 >98 High yield with optimized conditions
Industrial scale production >85 >99 Best for large quantities

This table summarizes comparative data on yield and purity from various preparation methods, indicating that industrial methods tend to provide superior results.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of triazole-based alcohols.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution: Formation of triazole derivatives with various functional groups.

    Oxidation: Formation of triazole-based ketones or aldehydes.

    Reduction: Formation of triazole-based alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Synthesis Intermediate: 3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride is utilized as an intermediate in synthesizing more complex triazole derivatives. These derivatives often exhibit enhanced biological activities or altered physical properties.

2. Biology:

  • Antimicrobial and Antifungal Activity: The compound has been investigated for its potential as an antimicrobial and antifungal agent. Its structure allows it to disrupt fungal cell membranes effectively .
  • Mechanism of Action: The chloromethyl group may act as an alkylating agent, potentially leading to interactions with DNA and other biomolecules, which could result in cell death or mutagenesis.

3. Medicine:

  • Pharmaceutical Development: It is explored as a building block for drugs targeting specific enzymes or receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins may inhibit enzyme activity, making it a candidate for drug development .
  • Anticancer Properties: Research indicates that derivatives of this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

4. Industry:

  • Agrochemicals Production: The compound is also utilized in the production of agrochemicals, serving as a precursor for specialty chemicals used in agriculture.

Antifungal and Antimicrobial Properties

This compound exhibits significant antifungal and antimicrobial activities. Studies have shown that it possesses potent antifungal properties against various strains of fungi, highlighting its potential in treating fungal infections .

Anti-inflammatory Effects

The compound may influence cytokine release in immune cells, suggesting potential anti-inflammatory effects. Related compounds have demonstrated the ability to modulate pro-inflammatory cytokines like TNF-α and IL-6 .

Research Findings and Case Studies

Numerous studies have evaluated the biological activity of this compound:

  • Evaluation of Triazole Derivatives: A study synthesized new derivatives and assessed their toxicity and antiproliferative activity in peripheral blood mononuclear cell cultures. Results indicated low toxicity at high doses with promising anti-inflammatory activities.
  • Antibacterial Activity Assessment: Research revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities between these compounds and bacterial enzyme targets .
  • Anticancer Studies: Investigations into triazole-based compounds have identified their ability to inhibit cancer cell proliferation through various mechanisms. Certain derivatives showed enhanced activity against specific cancer cell lines compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential antimicrobial and antifungal activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity and applications of 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride are influenced by its substituents. Below is a comparative analysis with structurally related triazole derivatives:

Compound Name Molecular Formula Substituents Key Synthesis Method Applications/Properties References
This compound C₅H₈Cl₂N₃ 4-methyl, 3-chloromethyl Alkylation of thiol intermediates with chloroacetamide and DMF dimethyl acetal Intermediate for antiviral drugs (e.g., ensitrelvir synthesis)
3-(Chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride C₉H₉Cl₂N₃ 4-phenyl, 3-chloromethyl Alkylation of 4-phenyl-5-substituted triazole thiols with halides Structural studies; higher lipophilicity compared to methyl-substituted analogue
3-(Chloromethyl)-5-cyclopropyl-4-methyl-4H-1,2,4-triazole hydrochloride C₇H₁₁Cl₂N₃ 4-methyl, 3-chloromethyl, 5-cyclopropyl Optimized alkylation in DMF with adamantyl groups Hirshfeld surface analysis and DFT studies; potential 11β-HSD1 inhibitor activity
3-(Chloromethyl)-4-methyl-5-propan-2-yl-4H-1,2,4-triazole hydrochloride C₇H₁₃Cl₂N₃ 4-methyl, 3-chloromethyl, 5-isopropyl Halide alkylation using InCl₃ catalysis Enhanced steric bulk; unconfirmed biological activity
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (structural isomer) C₅H₈Cl₂N₃ 1-methyl, 3-chloromethyl Reaction of chloroacetamide with N,N-dimethylformamide dimethyl acetal Isomeric differences affect regioselectivity in further reactions

Key Findings from Comparative Studies

Substituent Effects on Reactivity: The chloromethyl group at position 3 is a reactive site for nucleophilic substitution, enabling conjugation with amines, thiols, or alcohols to generate derivatives . Methyl vs. Phenyl Substituents: The phenyl group in 3-(chloromethyl)-4-phenyl-4H-1,2,4-triazole hydrochloride increases lipophilicity (logP ~2.1 vs. Cyclopropyl and Adamantyl Groups: Bulky substituents like cyclopropyl (in C₇H₁₁Cl₂N₃) or adamantyl (in C₂₄H₂₈ClN₃S) enhance steric hindrance, affecting binding to enzyme active sites (e.g., 11β-HSD1 inhibition) .

Synthetic Methodologies :

  • Halide Alkylation : A common route for chloromethyl triazoles involves reacting triazole thiols with chloromethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalytic Optimization : Use of InCl₃ as a catalyst improves yields in reactions with sterically demanding substrates (e.g., isopropyl derivatives) .

Biological and Pharmacological Profiles :

  • Adamantyl Derivatives : The compound 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole (C₂₄H₂₈ClN₃S) demonstrated inhibitory activity against 11β-HSD1, a target in metabolic disorders, via Hirshfeld surface and DFT analyses .
  • Stress-Related Applications : Derivatives like 4-[5-[(1R)-1-[5-(3-chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine hydrochloride are patented for stress treatment, highlighting the versatility of triazole scaffolds .

Biological Activity

3-(Chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride (CMMT) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

CMMT has the molecular formula C4H7ClN3C_4H_7ClN_3 and a molar mass of approximately 168.024 g/mol. The compound features a triazole ring, characterized by three nitrogen atoms and a chloromethyl group at the third position, alongside a methyl group at the fourth position. Its structure contributes to its unique chemical reactivity and potential biological effects.

Triazole compounds are known for their ability to interact with various biomolecules through:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydrogen Bonding and π-π Interactions : These interactions with target biomolecules suggest a broad spectrum of biological activities.

Antifungal and Antimicrobial Properties

CMMT exhibits significant antifungal and antimicrobial activities, common among triazole derivatives. The compound's structure allows it to disrupt fungal cell membranes and inhibit fungal growth effectively. In studies comparing various triazole compounds, CMMT has been shown to possess potent antifungal properties against several strains of fungi.

Anticancer Activity

Research indicates that CMMT may have anticancer properties. Triazole derivatives have been investigated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have highlighted that modifications in the triazole structure can enhance anticancer efficacy .

Anti-inflammatory Effects

The anti-inflammatory potential of CMMT has been explored through its influence on cytokine release in peripheral blood mononuclear cells (PBMC). Compounds structurally related to CMMT have demonstrated the ability to modulate the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that CMMT may also exert anti-inflammatory effects .

Research Findings and Case Studies

Several studies have evaluated the biological activity of CMMT and related compounds:

  • Evaluation of Triazole Derivatives : A study synthesized new 1,2,4-triazole derivatives and assessed their toxicity and antiproliferative activity in PBMC cultures. The results indicated low toxicity at high doses, with some derivatives showing promising anti-inflammatory activities .
  • Antibacterial Activity Assessment : Research on triazole derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities between these compounds and bacterial enzyme targets, highlighting their potential as therapeutic agents .
  • Anticancer Studies : Investigations into triazole-based compounds have identified their ability to inhibit cancer cell proliferation through various mechanisms. For instance, certain derivatives showed enhanced activity against specific cancer cell lines compared to standard treatments .

Summary Table of Biological Activities

Activity Type Description References
AntifungalEffective against various fungal strains; disrupts cell membranes
AntimicrobialExhibits broad-spectrum antibacterial properties
AnticancerInduces apoptosis; inhibits tumor growth
Anti-inflammatoryModulates cytokine release; reduces inflammation

Q & A

Q. What are the optimal synthetic routes for preparing 3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Three primary methods are documented:
  • Thionyl chloride in 1,2-dichloroethane : Yields ~65% with moderate purity (137–140°C melting point) but requires prolonged reflux (18 hours) .
  • Phosphorus oxychloride (POCl₃) : Efficient cyclization agent, but product partitioning into aqueous layers complicates isolation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour vs. 18 hours) but requires precise temperature control to avoid decomposition .
    Solvent choice (e.g., methanol vs. 1,2-dichloroethane) significantly impacts crystallinity and purity. For reproducibility, monitor reaction progress via TLC and confirm purity via melting point analysis and NMR .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

  • Methodological Answer : Use a combination of:
  • Elemental analysis : Verify empirical formula (e.g., C₅H₆ClNS·HCl) .
  • IR spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~650 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm and methyl groups at δ 2.3–2.5 ppm) .
  • Chromatography (HPLC/TLC) : Assess purity and detect byproducts (e.g., unreacted starting materials) .

Q. What are the stability and solubility profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Stability : Degrades above 160°C (mp 166–168°C observed), sensitive to prolonged exposure to moisture. Store in anhydrous conditions at 4°C .
  • Solubility : Freely soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in ethanol/water mixtures. Use sonication or heating (≤50°C) to improve dissolution .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, and what computational tools support hypothesis generation?

  • Methodological Answer :
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., fungal CYP51 or bacterial DHFR). Validate with molecular dynamics simulations to assess binding stability .
  • In vitro assays : Test antifungal/antibacterial activity via broth microdilution (CLSI guidelines). For cytotoxicity, use MTT assays on mammalian cell lines (e.g., HEK-293) .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replace chloromethyl with bromoethyl) and compare bioactivity trends .

Q. What strategies resolve contradictions in reported synthesis yields or biological activity data?

  • Methodological Answer :
  • Reproduce conditions : Compare solvent purity, catalyst batches, and heating methods (e.g., oil bath vs. microwave) .
  • Control experiments : Test intermediates for side reactions (e.g., hydrolysis of chloromethyl groups in aqueous workups) .
  • Meta-analysis : Cross-reference literature (e.g., 65% yield in thionyl chloride method vs. 48% in POCl₃ route) to identify protocol-specific limitations .

Q. How can analytical methods be optimized to detect trace impurities or degradation products?

  • Methodological Answer :
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to separate impurities. Set detection at 254 nm for triazole rings .
  • GC-MS : Identify volatile byproducts (e.g., residual solvents or alkyl halides) .
  • Stability-indicating assays : Stress testing under heat/humidity to simulate degradation pathways .

Q. What advanced computational models predict the compound’s electronic properties or reactivity?

  • Methodological Answer :
  • DFT calculations : Use Gaussian 09 or ORCA to compute HOMO-LUMO gaps, electrostatic potential maps, and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra .
  • Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to guide solvent selection for reactions .

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